molecular formula C20H21N3O B2519625 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine CAS No. 899972-41-9

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2519625
CAS No.: 899972-41-9
M. Wt: 319.408
InChI Key: NZEJGHVOBBJWMQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is a chemical compound with the molecular formula C20H21N3O . It features a morpholine ring, specifically 2,6-dimethylmorpholine, substituted at the 4-position with a phenylquinazoline group. Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry research due to their wide range of biological activities. Compounds with similar structural motifs, particularly those containing the quinazolin-4-yl group, have been investigated extensively as potential therapeutic agents . For instance, certain tetrahydroisoquinolin-2-yl-(quinazolin-4-yl)methanone compounds have been identified and patented for their ability to act as cancer cell growth inhibitors, targeting various neoplasms including breast, kidney, pancreatic, and liver cancers . The presence of the morpholine ring is also a common feature in many pharmacologically active molecules, often used to improve solubility and metabolic stability. As a rule for all such compounds, proper safety handling is essential. While specific data for this compound is not available, morpholine itself can be toxic if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract . Researchers should consult the relevant Safety Data Sheet and use appropriate personal protective equipment in a well-ventilated setting. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEJGHVOBBJWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is primarily investigated for its anticancer properties. Research indicates that it can inhibit certain tyrosine kinases involved in cancer cell proliferation and survival pathways.

Biological Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its interaction with molecular targets such as kinases and receptors makes it valuable for understanding disease mechanisms.

Pharmacology

It shows promise in treating neurological disorders due to its ability to modulate neurotransmitter receptors. This aspect is particularly relevant for developing treatments for conditions like depression and anxiety.

Industrial Applications

In addition to its medicinal uses, the compound serves as an intermediate in the synthesis of other organic molecules, contributing to pharmaceutical development and agrochemical production.

In Vitro Studies

A series of experiments demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value comparable to established anticancer drugs.

In Vivo Efficacy

In vivo studies using xenograft models revealed that treatment with this compound resulted in reduced tumor growth rates compared to controls. These findings suggest potential for further development into therapeutic agents targeting various cancers.

Mechanism of Action

Comparison with Similar Compounds

MLi-2 (cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)

Structure : MLi-2 replaces the quinazoline group with a pyrimidine-indazole scaffold.
Molecular Weight : ~410.5 g/mol (free base).
Key Features :

  • Bioactivity : MLi-2 is a potent, selective LRRK2 kinase inhibitor (IC₅₀ = 0.76 nM in vitro), developed by Merck for Parkinson’s disease (PD) treatment .
  • Pharmacodynamic Data : Demonstrates IC₅₀ values of 1.4 nM (dephosphorylation assay) and 3.4 nM (radioligand binding) .
  • Stereochemistry : The cis-2,6-dimethyl configuration and quaternary stereocenters enhance binding specificity, as observed in chemoinformatic analyses of morpholine derivatives .
    Applications : Used to study LRRK2 signaling in microglial activation and neurotoxicity .

cis-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9)

Structure : Substituted with a 5-nitropyridinyl group.
Molecular Weight : 237.26 g/mol.
Key Features :

  • Synthesis : Produced via nucleophilic aromatic substitution (SNAr) in flow chemistry, highlighting its role as a synthetic intermediate .
  • Applications : Identified as Ciclopirox Impurity 5 , emphasizing its relevance in pharmaceutical quality control .
    Comparison : The nitro group introduces polar character, contrasting with the lipophilic phenylquinazoline in the target compound.

2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine

Structure : Features a nitro- and trifluoromethyl-substituted phenyl ring.
Molecular Weight : ~315.3 g/mol.
Key Features :

  • Physical Properties : Melting point = 61°C; predicted boiling point = 369.4°C .
  • Comparison: The trifluoromethyl group increases metabolic stability compared to the phenylquinazoline moiety .

(2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine Dihydrochloride Hydrate

Structure : Contains a piperidinyl group instead of quinazoline.
Molecular Weight : 289.24 g/mol.
Key Features :

  • Stereochemistry : The (2R,6S) configuration underscores the role of stereocenters in modulating physicochemical properties .
  • Applications : Used in peptide mimetics and receptor-binding studies due to its basic nitrogen centers .

cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (Compound 9b)

Structure : Chromen-oxyethyl substituent.
Molecular Weight : 335 g/mol ([M+H]⁺) .
Key Features :

  • Synthesis : Prepared via Staudinger reaction, yielding an 81% isolated yield .
  • NMR Data: Distinct δ 7.85 (d, J = 9.24 Hz) and δ 4.94 (dd, J = 3.64 Hz) signals confirm structural integrity .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Feature Reference
Target Compound 4-Phenylquinazolin-2-yl 319.4 Research compound
MLi-2 Pyrimidine-indazole ~410.5 LRRK2 inhibition (IC₅₀ = 0.76 nM)
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine 5-Nitropyridinyl 237.26 Ciclopirox Impurity 5
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine Nitro-CF₃-phenyl ~315.3 High thermal stability (mp = 61°C)
(2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine Piperidinyl 289.24 Peptide mimetic scaffold
Compound 9b Chromen-oxyethyl 335 High-yield synthesis (81%)

Key Findings and Implications

  • Stereochemical Impact : The cis-2,6-dimethyl configuration in MLi-2 and related analogs enhances target selectivity, as quaternary stereocenters restrict conformational flexibility .
  • Synthetic Utility : Flow chemistry and Staudinger reactions enable efficient synthesis of nitropyridinyl and chromen-oxyethyl analogs .

Biological Activity

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is a morpholine derivative featuring a quinazoline moiety, which has garnered attention for its diverse biological activities, particularly in cancer research. This compound's unique structural attributes contribute to its potential pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OC_{19}H_{22}N_{2}O, with a molecular weight of approximately 298.39 g/mol. The compound consists of a morpholine ring substituted with a quinazoline structure, characterized by the following features:

FeatureDescription
Morpholine RingA six-membered ring containing one nitrogen atom
Quinazoline MoietyA bicyclic structure known for various biological activities
SubstituentsTwo methyl groups on the morpholine and a phenyl group on the quinazoline

Anticancer Properties

Research indicates that derivatives of morpholine-substituted quinazolines exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • SHSY-5Y (neuroblastoma)

Mechanistic studies suggest that these compounds may induce apoptosis through interactions with Bcl-2 family proteins, which are critical regulators of cell death pathways .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits varying degrees of inhibitory activity against the aforementioned cancer cell lines. For instance, studies have reported IC50 values indicating effective concentrations required to inhibit cell growth:

Cell LineIC50 Value (µM)
A54910.38 ± 0.27
MCF-76.44 ± 0.29
SHSY-5Y9.54 ± 0.15

These values indicate that the compound is particularly potent against MCF-7 cells .

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It predominantly affects the G1 phase of the cell cycle, leading to inhibited proliferation .
  • Protein Binding Interactions : Molecular docking studies suggest strong binding affinities to key regulatory proteins involved in apoptosis and cell survival pathways, such as Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the biological activity of morpholine-based quinazolines:

  • Study on AK Series Compounds : A series of compounds including AK-3 and AK-10 were synthesized and tested against A549, MCF-7, and SHSY-5Y cell lines. Results indicated significant cytotoxicity and apoptosis induction through caspase activation .
  • Quinazoline Derivatives in Cancer Therapy : Research highlighted the role of quinazoline derivatives as inhibitors of various kinases involved in tumor growth and metastasis, showcasing their potential as therapeutic agents .

Q & A

Q. What are the key synthetic methodologies for 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine?

The synthesis typically involves cyclization and substitution reactions. For example, the quinazoline moiety is formed via cyclization of anthranilic acid derivatives with morpholine-4-carboxamide under reflux conditions. Subsequent chlorination using phosphorus oxychloride introduces reactivity at the 4-position, enabling coupling with phenyl groups via nucleophilic substitution . Yields for analogous compounds range from 70–85% under optimized conditions (e.g., inert atmosphere, controlled temperature) .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, ¹H NMR peaks at δ 1.20 (d, J = 6.44 Hz) indicate methyl groups on the morpholine ring, while aromatic protons in the quinazoline and phenyl moieties appear between δ 6.45–8.5 . Liquid Chromatography-Mass Spectrometry (LCMS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 208 [M+H]⁺ for related compounds) .

Q. What biological activities are associated with this compound?

The morpholine and quinazoline moieties contribute to interactions with enzymes and receptors. For example, similar compounds exhibit moderate anticancer activity (IC₅₀ = 10–50 µM) and significant antimicrobial effects (MIC = 2–8 µg/mL) . The nitro or phenyl groups enhance binding to targets like kinases or neurotransmitter receptors, suggesting potential in neurological disorder research .

Advanced Research Questions

Q. How does the quinazoline moiety influence reactivity and target selectivity?

The quinazoline core acts as a hydrogen-bond acceptor, facilitating interactions with ATP-binding pockets in kinases. Substituents at the 4-position (e.g., phenyl groups) modulate steric hindrance and electronic effects, impacting binding affinity. Computational docking studies (e.g., using Gaussian 09W) reveal that electron-withdrawing groups on the phenyl ring enhance interactions with hydrophobic kinase domains .

Q. What methodological approaches resolve contradictions in bioactivity data?

Contradictory results (e.g., variable enzyme inhibition) are addressed via:

  • Dose-response assays to differentiate true activity from assay artifacts.
  • Metabolic stability studies (e.g., liver microsome assays) to assess degradation pathways, as nitro groups in analogs are prone to reductive metabolism .
  • Structure-Activity Relationship (SAR) tables comparing substituent effects (Table 1) .

Table 1: Bioactivity Comparison of Morpholine Derivatives

CompoundAnticancer Activity (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)
Target compound15–304–8
4-(4-Pyridyl)morpholine>10016–32
2,6-DimethylmorpholineInactiveInactive

Q. How can computational modeling optimize experimental design?

Density Functional Theory (DFT) calculations predict electron density distributions, guiding synthetic modifications. For instance, HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions . Molecular dynamics simulations (e.g., using GROMACS) model binding kinetics with targets like adenosine receptors, reducing trial-and-error in assay design .

Methodological Notes

  • Synthetic Optimization: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring >80% yield with Buchwald-Hartwig conditions .
  • Crystallography: SHELXL refinement (via Olex2 GUI) resolves chiral centers and twinning in X-ray structures .
  • Contradiction Mitigation: Pair in vitro assays with in silico ADMET profiling to prioritize candidates with favorable pharmacokinetics .

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